4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-phenylbenzenesulfonamide
Overview
Description
4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-phenylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxy group, a piperidinyl moiety, and a phenylbenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-phenylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidinyl Moiety: The piperidinyl group can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where ethanol reacts with an appropriate halide or sulfonate ester.
Formation of the Sulfonamide Structure: The sulfonamide structure is formed by reacting a sulfonyl chloride with an amine, in this case, the piperidinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-phenylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and infections.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzenesulfonamide: Lacks the ethoxy and piperidinyl groups.
4-ethoxybenzenesulfonamide: Lacks the piperidinyl and phenyl groups.
N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide: Lacks the ethoxy group.
Uniqueness
4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-phenylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethoxy group enhances its solubility, while the piperidinyl moiety contributes to its biological activity.
Properties
IUPAC Name |
4-ethoxy-N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-19-11-13-20(14-12-19)28(25,26)23(18-9-5-3-6-10-18)17-21(24)22-15-7-4-8-16-22/h3,5-6,9-14H,2,4,7-8,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMVYCPYUSRKAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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